molecular formula C5H2F2N2O2 B057348 2,4-Difluoro-3-nitropyridine CAS No. 60186-14-3

2,4-Difluoro-3-nitropyridine

Cat. No. B057348
CAS RN: 60186-14-3
M. Wt: 160.08 g/mol
InChI Key: BEWIQKYGRIAYST-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-3-nitropyridine and its derivatives has been the subject of detailed studies. Investigations using X-ray crystallography and density functional theory (DFT) have provided insights into the conformation, electronic structure, and intramolecular interactions within these molecules. For instance, the structure of 3,5-Difluoro-4-nitropyridine N-oxide reveals a twisted conformation around the C-NO2 bond, highlighting the influence of substituents on the pyridine ring's geometry (A. Batsanov, 2000).

Chemical Reactions and Properties

2,4-Difluoro-3-nitropyridine participates in various chemical reactions, including nucleophilic substitution and electrochemical reduction processes. The orientation of nucleophilic attack is significantly influenced by the pyridine-ring nitrogen, showcasing the compound's reactivity towards different nucleophiles. Notably, the reaction of tetrafluoro-4-nitropyridine with ammonia and sodium methoxide leads to considerable replacement of the nitro group, underlining the compound's versatility in organic synthesis (R. Chambers, J. Hutchinson, W. Musgrave, 1966).

Physical Properties Analysis

The physical properties of 2,4-Difluoro-3-nitropyridine, such as its crystalline structure, melting point, and solubility, are crucial for its application in various domains. Detailed studies on its crystal structures and vibrational studies provide insights into its stability and behavior under different conditions. For example, the investigation of the structure and vibrational properties of new hybrid materials, including nitropyridinium derivatives, reveals how phase transitions influence the compound's structure and properties (J. Lorenc et al., 2010).

Chemical Properties Analysis

The chemical properties of 2,4-Difluoro-3-nitropyridine, such as its reactivity, stability, and interaction with various reagents, are essential for its utilization in chemical synthesis and material science. Studies focusing on the vibrational spectroscopy, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) of nitropyridine derivatives provide valuable information on the electronic structure and potential applications of these compounds (G. Velraj, S. Soundharam, C. Sridevi, 2015).

Scientific Research Applications

  • Crystallography and Molecular Structure : Studies on similar nitropyridine compounds, such as 3,5-Difluoro-4-nitropyridine N-oxide, have focused on their molecular structure, revealing details like molecular twist and conformational stability, which are crucial for understanding their chemical properties and potential applications (Batsanov, 2000).

  • Electrochemical Reduction : Research on the electrochemical reduction of similar compounds, such as 4-nitropyridine, provides insights into their potential use in electrochemical applications and the understanding of their reduction mechanisms (Lacasse et al., 1993).

  • Vibrational Spectroscopy and Theoretical Studies : Studies on 2-hydroxy-4-methyl-3-nitropyridine and similar compounds using density functional theory (DFT) help in understanding their vibrational properties, molecular stability, and electronic structures, which are important for their use in various scientific and industrial applications (Balachandran et al., 2012).

  • Synthesis and Chemical Reactivity : Research on the synthesis of related fluoropyridines and the isolation of novel compounds highlights the versatility of nitropyridines in organic synthesis and their potential applications in the development of new chemical entities (Hand & Baker, 1989).

  • Regiocontrol in Nucleophilic Substitution : Investigations into the selective displacement of halogens in halopyridines, including difluoropyridines, provide valuable information for synthetic chemists on controlling the site of nucleophilic substitution, which is crucial in the design of specific compounds for various applications (Schlosser et al., 2005).

properties

IUPAC Name

2,4-difluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWIQKYGRIAYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465355
Record name 2,4-difluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-nitropyridine

CAS RN

60186-14-3
Record name 2,4-difluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluoro-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AK Smith, SK Hanna, CF Stewart, JN Howe - Drugs of the Future, 2001 - access.portico.org
An efficient synthesis of AMP-579 has been reported: Reaction of the chiral amine (I) with tosyl chloride and NaOH in methyl tert-butyl ether (MTBE) gives the tosyl aziridine (II), which is …
Number of citations: 2 access.portico.org
V Nenajdenko - 2014 - Springer
Organofluorine chemistry is almost as old as organic chemistry. First organofluorine compound synthesized ever was a very simple compound. In 1835, Dumas prepared fluoromethane …
Number of citations: 5 link.springer.com
AM Shestopalov, LA Rodinovskaya… - Fluorine in Heterocyclic …, 2014 - Springer
Present review contains recent literature data published since 2009 for 2012 as till 2009 four reviews on this field have been published. The methods of synthesis of 2-, 3-, 4-…
Number of citations: 2 link.springer.com

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